molecular formula C21H27N7O B5525061 2-(1H-苯并咪唑-1-基)-N-(2-{[4-甲基-6-(1-哌啶基)-2-嘧啶基]氨基}乙基)乙酰胺

2-(1H-苯并咪唑-1-基)-N-(2-{[4-甲基-6-(1-哌啶基)-2-嘧啶基]氨基}乙基)乙酰胺

货号 B5525061
分子量: 393.5 g/mol
InChI 键: BPPWRYXGBMCMKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide, involves multi-step chemical reactions. Key steps may include the reaction of aminobenzimidazole with dimethyl acetylenedicarboxylate to form pyrimido[1,2-a]benzimidazole derivatives or the interaction with acetylendicarbonsäure-dimethylester for novel compound formations (Troxler & Weber, 1974). Advanced techniques, such as microwave-assisted synthesis, have been employed to enhance efficiency and yield of related compounds (Bhoi et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole nucleus, which is crucial for the compound's biological and chemical properties. X-ray crystallography and spectroscopic techniques, including NMR and IR, often play pivotal roles in elucidating these complex structures (Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds. These reactions may include cyclodesulfurization, alkylation, and reductive amination, producing compounds with potent antihistaminic or antimicrobial activities (Janssens et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. For instance, modifications in the benzimidazole moiety can lead to enhanced aqueous solubility and oral absorption, important factors in drug design (Shibuya et al., 2018).

科学研究应用

ACAT-1 抑制剂,用于治疗心血管疾病

Shibuya 等人(2018 年)发现了一种水溶性强效人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 抑制剂,它对人 ACAT-1 的选择性明显高于 ACAT-2。该化合物被确定为 K-604,在增强口服吸收和水溶性方面显示出有希望的结果,表明其在治疗涉及 ACAT-1 过表达的疾病(如心血管疾病)中具有潜在的效用 (Shibuya 等人,2018 年)

MCH-R1 拮抗剂,用于治疗肥胖症

Lim 等人(2013 年)合成并评估了一系列新型 2-杂芳基取代的苯并咪唑衍生物,作为黑色素浓缩激素受体 1 (MCH-R1) 拮抗剂。这些化合物,特别是 2-[2-(吡啶-3-基)乙基]类似物,在 MCH-R1 结合活性中显示出很高的效力,表明它们作为肥胖症治疗剂的潜力 (Lim 等人,2013 年)

H1 抗组胺药

Iemura 等人(1986 年)制备了一系列 2-(4-取代-1-(同)哌嗪基)苯并咪唑,并测试了它们的 H1 抗组胺活性。一些衍生物表现出强效活性,其中一种化合物比已建立的抗组胺药马来酸氯苯那敏明显更有效,突出了它们作为过敏反应新治疗剂的潜力 (Iemura 等人,1986 年)

属性

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-16-13-19(27-11-5-2-6-12-27)26-21(25-16)23-10-9-22-20(29)14-28-15-24-17-7-3-4-8-18(17)28/h3-4,7-8,13,15H,2,5-6,9-12,14H2,1H3,(H,22,29)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPWRYXGBMCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CN2C=NC3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。